molecular formula C9H8F2O3 B13534913 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid

3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13534913
M. Wt: 202.15 g/mol
InChI Key: OZDYQTGVGYWBLN-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of 3-(2,4-Difluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,4-Difluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated organic molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The hydroxypropanoic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid

Comparison: Compared to 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid, these similar compounds may differ in their chemical reactivity and biological activity. For example, 3-(2,4-Difluorophenyl)propionic acid lacks the hydroxy group, which can affect its solubility and reactivity. 3,4-Difluorophenylacetic acid has a different carbon chain length, which can influence its physical properties. 3,4-Difluorophenylboronic acid contains a boronic acid group, making it useful in cross-coupling reactions but with different reactivity compared to the hydroxypropanoic acid derivative.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

OZDYQTGVGYWBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)O

Origin of Product

United States

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